3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Asymmetric Construction in Chemical Synthesis
A significant application of 3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is found in the field of chemical synthesis. Yang et al. (2015) reported the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones through a highly efficient 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones. This method, catalyzed by a chiral N,O-ligand/Cu(I) system, yields products with excellent diastereo- and enantioselectivity, marking a significant advancement in the synthesis of structurally complex and novel molecules Yang et al., 2015.
Innovative Synthesis Methods Using Atmospheric CO2
Zhang et al. (2015) described an innovative synthesis method for oxazolidine-2,4-diones, commonly found in biologically important compounds. This method involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization reaction, using atmospheric carbon dioxide. The process is notable for its mild, transition-metal-free conditions and provides a novel and convenient access to various oxazolidine-2,4-diones, highlighting the compound's importance in synthetic chemistry Zhang et al., 2015.
Synthesis of Complex Molecules
The compound is also integral in the synthesis of complex molecules, as demonstrated by Badr et al. (1981). They reported the preparation of 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from corresponding α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position. This synthesis pathway, involving the fusion with some aromatic aldehydes and subsequent reactions, leads to the creation of diverse and structurally intricate molecules, such as bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones Badr et al., 1981.
Future Directions
properties
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14-11-22-15(19)17(14)13-6-8-16(10-13)23(20,21)9-7-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGOJODSAGBVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione |
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